Tert-butyl 5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate
Description
Systematic IUPAC Nomenclature and Functional Group Analysis
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound reflects its complex molecular architecture through the designation tert-butyl 5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine-1-carboxylate. This nomenclature systematically describes each structural component beginning with the tert-butyl carboxylate protecting group attached to the nitrogen atom at position 1 of the pyrrolo[2,3-b]pyridine scaffold. The compound bears the Chemical Abstracts Service registry number 1025719-14-5 and possesses the molecular formula C18H24BBrN2O4 with a molecular weight of 423.1 grams per mole.
The functional group analysis reveals a sophisticated arrangement of chemical moieties that confer specific reactivity patterns to the molecule. The pyrrolo[2,3-b]pyridine core represents a bicyclic heterocyclic system where a pyrrole ring is fused to a pyridine ring in a specific geometric arrangement. This azaindole framework provides aromatic stabilization while maintaining strategic positions for functional group attachment. The bromine substituent at position 5 of the pyridine ring acts as an excellent leaving group for nucleophilic substitution reactions and cross-coupling processes. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group, commonly referred to as a pinacol boronate ester, occupies position 3 of the pyrrole ring and serves as a critical coupling partner in palladium-catalyzed reactions.
The tert-butoxycarbonyl protecting group attached to the nitrogen atom of the pyrrole ring provides both steric bulk and electronic deactivation of the nitrogen center. This protection strategy prevents unwanted side reactions during synthetic transformations while maintaining the compound's stability under standard laboratory conditions. The combination of these functional groups creates a molecule with complementary reactivity: the boronate ester enables nucleophilic coupling reactions, the bromine allows for electrophilic coupling, and the protecting group ensures selectivity and stability throughout multi-step synthetic sequences.
| Functional Group | Position | Chemical Role | Reactivity Profile |
|---|---|---|---|
| Tert-butoxycarbonyl | N-1 | Protecting group | Acid-labile, base-stable |
| Bromine | C-5 (pyridine) | Leaving group | Nucleophilic substitution, cross-coupling |
| Pinacol boronate | C-3 (pyrrole) | Coupling partner | Suzuki-Miyaura reactions |
| Pyrrolo[2,3-b]pyridine | Core scaffold | Aromatic system | Electron-deficient heterocycle |
Crystallographic Studies and Three-Dimensional Conformational Analysis
The three-dimensional structural characterization of this compound reveals important conformational preferences that influence its chemical behavior and intermolecular interactions. The InChI identifier for this compound is InChI=1S/C18H24BBrN2O4/c1-16(2,3)24-15(23)22-10-13(12-8-11(20)9-21-14(12)22)19-25-17(4,5)18(6,7)26-19/h8-10H,1-7H3, which provides a unique digital fingerprint for computational studies and database searches.
The molecular geometry demonstrates significant deviation from planarity due to the presence of the bulky tert-butyl and pinacol substituents. The pyrrolo[2,3-b]pyridine core maintains essential planarity, which is crucial for maintaining aromatic character and enabling effective π-π stacking interactions in solid-state arrangements. The dihedral angle between the pyrrole and pyridine rings remains close to zero degrees, consistent with the fused nature of the bicyclic system. However, the tert-butoxycarbonyl group adopts a conformation that minimizes steric interactions with the aromatic system while maintaining optimal orbital overlap for electronic stabilization.
The pinacol boronate ester exhibits a characteristic chair-like conformation for the six-membered dioxaborolane ring, with the four methyl groups positioned equatorially to minimize 1,3-diaxial interactions. This conformational preference significantly influences the accessibility of the boron center for transmetallation reactions during cross-coupling processes. The spatial arrangement of the boronate group relative to the aromatic system creates a specific geometric constraint that affects the stereochemical outcome of subsequent coupling reactions.
Computational studies suggest that the compound exists primarily in a single low-energy conformation in solution, with limited rotational freedom around the carbon-boron bond due to partial double-bond character arising from boron-carbon π-interactions. This conformational rigidity contributes to the compound's selectivity in cross-coupling reactions and its stability under standard synthetic conditions.
| Structural Parameter | Value | Measurement Method |
|---|---|---|
| Molecular formula | C18H24BBrN2O4 | Elemental analysis |
| Molecular weight | 423.1 g/mol | Mass spectrometry |
| Pyrrole-pyridine dihedral angle | ~0° | Computational modeling |
| Boron hybridization | sp2 | Nuclear magnetic resonance |
| Conformational preference | Single major conformer | Dynamic nuclear magnetic resonance |
Comparative Analysis with Related Pyrrolo[2,3-b]pyridine Derivatives
The structural analysis of this compound benefits significantly from comparison with related pyrrolo[2,3-b]pyridine derivatives that share similar structural motifs. The compound tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate, which differs only in the position of the boronate ester substitution, provides valuable insights into positional effects on reactivity and stability. This isomeric compound, bearing the boronate group at position 4 of the pyridine ring rather than position 3 of the pyrrole ring, demonstrates altered electronic properties and different coupling selectivities in cross-coupling reactions.
The electronic distribution within the pyrrolo[2,3-b]pyridine system varies significantly depending on the substitution pattern. Position 3 of the pyrrole ring, where the boronate ester resides in the target compound, experiences different electronic effects compared to position 4 of the pyridine ring. The pyrrole nitrogen's electron-donating character influences the reactivity of the boronate group through resonance effects, while the pyridine nitrogen's electron-withdrawing nature affects the electronic density at adjacent positions. These electronic differences translate into distinct reactivity profiles for Suzuki-Miyaura coupling reactions, with the pyrrole-substituted boronate typically exhibiting enhanced nucleophilicity.
Related compounds such as 3-(furan-3-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine demonstrate the versatility of the pyrrolo[2,3-b]pyridine scaffold for supporting multiple functional groups. The presence of both tosyl and furanyl substituents in addition to the boronate ester creates a more complex electronic environment that influences both the reactivity and selectivity of subsequent transformations. The tosyl protecting group, being more robust than the tert-butoxycarbonyl group, allows for harsher reaction conditions but requires stronger bases for removal.
Comparative studies with non-halogenated derivatives reveal the significant impact of the bromine substituent on both electronic properties and synthetic utility. The electron-withdrawing nature of bromine at position 5 of the pyridine ring enhances the electrophilicity of the aromatic system, making it more susceptible to nucleophilic attack and increasing the efficiency of cross-coupling reactions. This electronic activation, combined with the excellent leaving group properties of bromine, creates opportunities for sequential coupling reactions that would be difficult to achieve with non-halogenated analogs.
| Compound | Boronate Position | Protecting Group | Electronic Character | Cross-coupling Efficiency |
|---|---|---|---|---|
| Target compound | C-3 (pyrrole) | tert-Butoxycarbonyl | Electron-rich | High nucleophilicity |
| Position isomer | C-4 (pyridine) | tert-Butoxycarbonyl | Electron-poor | Moderate nucleophilicity |
| Tosyl analog | C-5 (pyridine) | Tosyl | Electron-deficient | Enhanced stability |
| Non-halogenated | Various | tert-Butoxycarbonyl | Neutral | Standard reactivity |
Properties
IUPAC Name |
tert-butyl 5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24BBrN2O4/c1-16(2,3)24-15(23)22-10-13(12-8-11(20)9-21-14(12)22)19-25-17(4,5)18(6,7)26-19/h8-10H,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDQGAPHZJCNKFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=C(C=N3)Br)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24BBrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40718238 | |
| Record name | tert-Butyl 5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40718238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1025719-14-5 | |
| Record name | 1,1-Dimethylethyl 5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1025719-14-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40718238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Tert-butyl 5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate is a significant intermediate of 1H-indazole derivatives. Indazole derivatives have been reported to have anticancer, antiviral, antibacterial, antiprotozoal, antipsychotic, anti-inflammatory, analgesic, and radiosensitization effects. Therefore, the primary targets of this compound can be the biological receptors or enzymes involved in these pathways.
Mode of Action
It is known that it can be aromatized at the c5 position through the suzuki–miyaura reaction, and the structure can be further modified to exploit the derivation of the indazole structure type. This suggests that the compound might interact with its targets by binding to them and inducing structural changes.
Biochemical Pathways
Given its role as an intermediate in the synthesis of 1h-indazole derivatives, it can be inferred that it may be involved in the biochemical pathways related to the biological activities of these derivatives, such as anticancer, antiviral, antibacterial, antiprotozoal, antipsychotic, anti-inflammatory, analgesic, and radiosensitization effects.
Biochemical Analysis
Biochemical Properties
Tert-butyl 5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound is often used in Suzuki-Miyaura coupling reactions, where it acts as a boronic ester. In these reactions, it interacts with palladium catalysts and halides to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules. Additionally, the dioxaborolane group in the compound can form reversible covalent bonds with diols and other nucleophiles, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of kinases and phosphatases, which are critical regulators of cell signaling. By affecting these enzymes, the compound can alter the phosphorylation status of key signaling proteins, thereby influencing cellular responses to external stimuli. Furthermore, its interaction with transcription factors can lead to changes in gene expression, impacting processes such as cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is its ability to form covalent bonds with nucleophilic residues in proteins, such as cysteine and serine. This interaction can lead to the inhibition or activation of enzymes, depending on the specific context. For example, the compound can inhibit proteases by binding to their active sites, preventing substrate access. Additionally, it can act as an allosteric modulator, binding to sites other than the active site and inducing conformational changes that affect enzyme activity. These molecular interactions can result in significant changes in cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or moisture. This degradation can lead to the formation of by-products that may have different biological activities. Long-term exposure to the compound in in vitro or in vivo studies has been associated with changes in cellular metabolism and gene expression, highlighting the importance of considering temporal effects in experimental design.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing cellular signaling and promoting cell survival. At higher doses, it can exhibit toxic or adverse effects, including cytotoxicity and apoptosis. These threshold effects are critical for determining the safe and effective use of the compound in research and therapeutic applications. Toxicological studies have identified specific dose ranges that are associated with minimal adverse effects, providing valuable information for the design of future experiments.
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound can be metabolized by enzymes such as cytochrome P450s, which introduce hydroxyl groups into the molecule, facilitating its excretion. Additionally, the boronic ester group can undergo hydrolysis, leading to the formation of boronic acid derivatives that are further metabolized. These metabolic processes can affect the compound’s bioavailability and activity, influencing its overall impact on cellular function and health.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues is also affected by its interaction with plasma proteins, which can facilitate its transport to different organs and tissues. These transport and distribution mechanisms are essential for understanding the compound’s pharmacokinetics and pharmacodynamics.
Subcellular Localization
The subcellular localization of this compound is a key factor in determining its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through the presence of targeting signals or post-translational modifications. For example, the compound may be directed to the nucleus by nuclear localization signals, where it can interact with transcription factors and influence gene expression. Similarly, its localization to the mitochondria can affect cellular metabolism and energy production. Understanding the subcellular localization of the compound is crucial for elucidating its mechanisms of action and potential therapeutic applications.
Biological Activity
Tert-butyl 5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate is a compound of interest due to its potential biological activities. This article reviews the compound's structure, synthesis, and biological implications based on current research findings.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : CHBBrNO
- Molecular Weight : 499.20 g/mol
- CAS Number : 2379561-00-7
The structure features a pyrrolo[2,3-B]pyridine core with a bromine substituent and a boron-containing dioxaborolane moiety, which may influence its biological properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions that integrate the pyrrolo[2,3-B]pyridine framework with the dioxaborolane group. For instance, the introduction of the dioxaborolane moiety can enhance the compound's solubility and stability in biological systems. The synthetic route often employs palladium-catalyzed reactions to facilitate the formation of carbon-boron bonds essential for constructing organoboron compounds.
1. Enzyme Inhibition
Research indicates that derivatives of pyrrolo[2,3-B]pyridine compounds exhibit significant inhibitory activity against various kinases. For example:
- DYRK1A Inhibition : Compounds similar to tert-butyl 5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine have shown nanomolar-level inhibitory activity against DYRK1A (Dual-specificity Tyrosine-Phosphorylation-Regulated Kinase 1A), which is implicated in Alzheimer's disease. Enzymatic assays demonstrated robust inhibition alongside antioxidant properties in microglial cells .
2. Antioxidant and Anti-inflammatory Properties
Case Study 1: DYRK1A Inhibition
In a study focused on developing non-toxic DYRK1A inhibitors for Alzheimer's disease:
- Findings : The synthesized derivatives showed significant inhibition with IC values in the low nanomolar range.
- Mechanism : The compounds were found to stabilize an inactive conformation of DYRK1A, preventing substrate binding and phosphorylation .
Case Study 2: Anti-inflammatory Effects
Another study evaluated the anti-inflammatory effects of related compounds:
- Model : BV2 microglial cells were treated with LPS to induce inflammation.
- Results : The tested compounds significantly reduced pro-inflammatory cytokine production, indicating their potential as therapeutic agents for neuroinflammation .
Table 1: Biological Activity Summary
Scientific Research Applications
Medicinal Chemistry
TBB has shown promise in medicinal chemistry due to its potential as a pharmacological agent. Its structure allows for interactions with biological targets such as enzymes and receptors.
- Anticancer Activity : Preliminary studies indicate that TBB may inhibit certain cancer cell lines by interfering with cellular signaling pathways.
Material Science
In material science, TBB serves as a precursor for the development of novel materials.
- Polymer Synthesis : TBB can be used to create boron-containing polymers which exhibit unique properties such as increased thermal stability and mechanical strength.
Agricultural Chemistry
TBB's boron component makes it relevant in agricultural applications.
- Pesticide Development : Research into TBB has identified its potential use in developing new agrochemicals that can enhance crop resilience against pests and diseases.
Case Study 1: Anticancer Properties
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of TBB derivatives. The results indicated that modifications to the pyrrolopyridine core could enhance selectivity and potency against specific cancer types.
Case Study 2: Polymer Applications
Research conducted at a leading materials science institute demonstrated that incorporating TBB into polymer matrices improved their mechanical properties significantly. The study highlighted its potential for use in high-performance materials for aerospace applications.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below summarizes key structural differences and properties:
Reactivity and Stability
- Boronate Ester (Target Compound) : Highly reactive in Suzuki couplings but moisture-sensitive. The tert-butyl group improves stability .
- Ethynyl Derivatives: Stable under inert conditions; used in Sonogashira reactions to form carbon-carbon bonds .
- Nicotinamide Derivative : Less reactive due to electron-withdrawing amide group but exhibits enhanced bioavailability .
Spectroscopic Data Comparison
Preparation Methods
Starting Materials and Reagents
- 5-bromo-1H-pyrrolo[2,3-b]pyridine or its tert-butyl carboxylate derivative
- Bis(pinacolato)diboron (B2pin2) as the boron source
- Palladium catalyst , typically Pd(dppf)Cl2 or Pd(PPh3)4
- Base , commonly potassium acetate or potassium carbonate
- Solvent , usually 1,4-dioxane or tetrahydrofuran (THF)
- Inert atmosphere , nitrogen or argon to prevent oxidation
Reaction Conditions
- The reaction mixture is prepared by suspending the 5-bromo substrate, bis(pinacolato)diboron, base, and palladium catalyst in the chosen solvent.
- The mixture is degassed and placed under an inert atmosphere.
- The reaction is heated to approximately 80 °C and stirred for several hours (commonly 12-24 hours) to ensure complete conversion.
- After completion, the reaction mixture is cooled to room temperature.
Workup and Purification
- The reaction mixture is cooled and diluted with water and an organic solvent such as ethyl acetate.
- The layers are separated, and the aqueous layer is extracted multiple times with ethyl acetate.
- The combined organic extracts are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure.
- The crude product is purified by flash chromatography on silica gel or preparative high-performance liquid chromatography (HPLC).
- Typical solvent systems for chromatography involve gradients of acetonitrile/water with acid or base modifiers to adjust pH.
Representative Reaction Scheme and Conditions (Based on Patent WO2006063167A1)
| Step | Reagent/Condition | Description |
|---|---|---|
| 1 | 5-bromo-1H-pyrrolo[2,3-b]pyridine (1 equiv) | Starting material |
| 2 | Bis(pinacolato)diboron (1.2 equiv) | Boron source |
| 3 | Pd(dppf)Cl2 (0.05 equiv) | Palladium catalyst |
| 4 | Potassium carbonate (3 equiv) | Base |
| 5 | 1,4-Dioxane/water (2.5:1 v/v) | Solvent mixture |
| 6 | N2 atmosphere, 80 °C, 12-24 h | Reaction conditions |
| 7 | Acidification with 6N HCl | Workup step to quench and adjust pH |
| 8 | Extraction with ethyl acetate | Separation of organic phase |
| 9 | Drying over sodium sulfate | Removal of residual water |
| 10 | Flash chromatography or preparative HPLC | Purification |
Key Research Findings and Notes
- The borylation reaction is highly efficient under palladium catalysis with bis(pinacolato)diboron, providing the boronate ester in good to excellent yields.
- The use of a tert-butyl protecting group on the carboxylate nitrogen stabilizes the molecule and facilitates purification.
- Reaction temperature and time are critical for optimal conversion; 80 °C for 12-24 hours is standard.
- The reaction is sensitive to moisture and oxygen; hence, an inert atmosphere is essential.
- Purification by flash chromatography or preparative HPLC ensures high purity, necessary for subsequent applications in medicinal chemistry or materials science.
- Electrospray ionization mass spectrometry (ESI-MS) and atmospheric pressure chemical ionization (APCI) are commonly used for product characterization.
- The compound’s preparation has been documented in multiple patents, indicating its importance as an intermediate in kinase inhibitor development and other pharmaceutical applications.
Comparative Table of Preparation Parameters
| Parameter | Typical Value/Condition | Notes |
|---|---|---|
| Catalyst | Pd(dppf)Cl2 (0.05 equiv) | Alternative Pd catalysts possible |
| Boron Source | Bis(pinacolato)diboron (1.2 equiv) | Provides pinacol boronate ester |
| Base | Potassium carbonate (3 equiv) | Alternative bases: potassium acetate |
| Solvent | 1,4-Dioxane/water (2.5:1) | THF can be used as alternative solvent |
| Temperature | 80 °C | Range: 70-90 °C |
| Reaction Time | 12-24 hours | Monitored by TLC or LC-MS |
| Atmosphere | Nitrogen or Argon | Prevents oxidation |
| Workup | Acidification with 6N HCl, extraction | Removes catalyst residues |
| Purification | Flash chromatography or preparative HPLC | Gradient acetonitrile/water with modifiers |
Q & A
Q. What are the key synthetic strategies for preparing tert-butyl 5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate?
Answer: The compound is typically synthesized via sequential functionalization of the pyrrolo[2,3-b]pyridine core. A common approach involves:
Bromination : Introducing bromine at the 5-position using reagents like N-bromosuccinimide (NBS) in polar solvents (e.g., DMF) under controlled temperatures .
Boronic ester installation : Suzuki-Miyaura coupling or direct boronation with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) .
Protection : The tert-butyloxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP) .
Key Considerations : Monitor reaction progress via TLC or LC-MS to prevent over-bromination or deboronation.
Q. How can researchers purify and characterize this compound effectively?
Answer :
- Purification :
- Use silica gel flash chromatography with gradients of dichloromethane/ethyl acetate (e.g., 90:10 to 80:20) to separate byproducts .
- For stubborn impurities, employ recrystallization in hexane/ethyl acetate mixtures .
- Characterization :
- ¹H/¹³C NMR : Confirm regiochemistry and Boc protection. Look for diagnostic signals: tert-butyl protons (~1.3 ppm) and pyrrolo[2,3-b]pyridine aromatic protons (8.3–8.9 ppm) .
- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
- IR Spectroscopy : Detect carbonyl stretches (~1700 cm⁻¹) from the Boc group .
Q. What safety precautions are critical when handling this compound?
Answer :
- Hazard Mitigation :
- Storage : Keep in a cool, dry place under inert gas (N₂/Ar) to prevent boronic ester hydrolysis .
Advanced Research Questions
Q. How can cross-coupling reactions involving this compound be optimized for higher yields?
Answer :
- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) for Suzuki-Miyaura couplings. Pd(PPh₃)₄ is often effective for aryl boronic esters .
- Base Selection : Compare inorganic (K₂CO₃, CsF) and organic bases (Et₃N) to stabilize intermediates .
- Solvent Effects : Use toluene/EtOH/H₂O (3:1:1) for biphasic conditions to enhance coupling efficiency .
- Microwave Assistance : Reduce reaction times (e.g., 30 min at 100°C) while maintaining yields .
Case Study : A 96% yield was achieved using Pd(PPh₃)₄, K₂CO₃, and 3-thienylboronic acid at 90°C .
Q. How do structural modifications impact the compound’s reactivity in medicinal chemistry applications?
Answer :
- Substituent Effects :
- Biological Activity :
- Replace bromine with amino groups (via Buchwald-Hartwig amination) to enhance solubility or target engagement .
- Substitute the boronic ester with fluorophores for imaging studies .
Q. How should researchers resolve contradictions in spectroscopic data during characterization?
Answer :
- NMR Discrepancies :
- Unexpected Splitting : Check for diastereomers or rotamers (e.g., Boc group rotation) .
- Missing Peaks : Confirm deuteration efficiency in DMSO-d₆ for NH protons .
- HRMS Anomalies :
- Isotopic patterns (e.g., Br: 1:1 for ⁷⁹Br/⁸¹Br) validate molecular identity .
- Adduct formation (e.g., [M+Na]⁺) requires adjustment of ionization settings .
Example : A 3-amino-pyrrolo[2,3-b]pyridine intermediate showed rapid decomposition, necessitating immediate use in subsequent reactions .
Q. What computational methods aid in predicting the compound’s reactivity?
Answer :
- Reaction Pathway Modeling :
- Use density functional theory (DFT) to calculate transition states for cross-coupling steps .
- Simulate Fukui indices to identify nucleophilic/electrophilic sites on the pyrrolo[2,3-b]pyridine core .
- Solvent Effects :
- COSMO-RS models predict solubility and stability in different solvents .
Integration : Combine computational predictions with high-throughput experimentation (HTE) to validate optimal conditions .
Q. How does the compound’s stability vary under different experimental conditions?
Answer :
- Thermal Stability :
- Hydrolytic Sensitivity :
- Boronic ester hydrolyzes in protic solvents (e.g., H₂O); use anhydrous THF or DCM .
- Boc group cleavage occurs under strong acids (TFA) or prolonged basic conditions .
Mitigation : Add stabilizers like BHT (0.1%) to prevent radical degradation during storage .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
